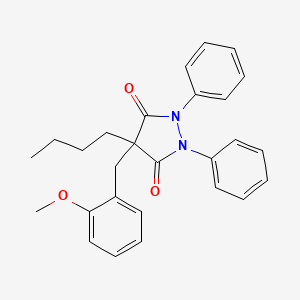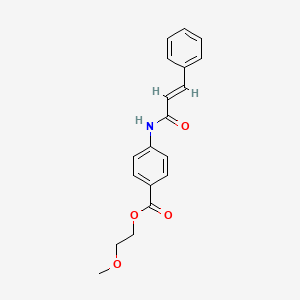![molecular formula C20H10Cl4N2O2 B4627261 2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B4627261.png)
2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylamide
Übersicht
Beschreibung
The interest in furan derivatives and cyanoacrylamides stems from their diverse applications in pharmaceuticals, agrochemicals, and materials science. These compounds often feature in the synthesis of biologically active molecules, highlighting the significance of understanding their synthesis, structure, and reactivity.
Synthesis Analysis
Furan derivatives, including those similar to the compound of interest, are typically synthesized through condensation reactions involving furan-containing acryloyl chlorides and various amines or alcohols (Saikachi & Suzuki, 1959). The oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides, as reported by Burgaz et al. (2007), could also be relevant to the synthesis of such complex furan acrylamides, providing a regio- and stereoselective approach to similar structures (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Molecular Structure Analysis
Understanding the molecular structure of such compounds typically involves spectroscopic methods, including NMR and X-ray crystallography. Kariuki et al. (2022) demonstrated the structure determination of a related cyanoacrylamide using NMR spectroscopy and single crystal X-ray diffraction, a methodology applicable to the compound (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Chemical Reactions and Properties
The reactivity of furan derivatives often includes electrophilic addition, cyclization, and substitution reactions. The ability to undergo such transformations allows for the synthesis of a wide range of complex molecules. For example, Pevzner (2016) explored reactions of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, shedding light on the behavior of similar compounds under reaction conditions (Pevzner, 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal forms, are crucial for their practical application and handling. Kiryu and Iguchi (1967) detailed the polymorphism of a similar furyl acrylamide, providing insights into its crystallography and phase behavior (Kiryu & Iguchi, 1967).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and isomerization phenomena, are key to understanding the utility and application of such compounds. Clarke, Wardman, and Wilson (1984) investigated the cis-trans isomerization of a similar nitrofuryl acrylamide, highlighting the sensitivity of such structures to biological reducing agents, which may also be relevant to the chemical behavior of the compound (Clarke, Wardman, & Wilson, 1984).
Wissenschaftliche Forschungsanwendungen
Oxidative Cyclization and Synthesis
Research demonstrates the utility of similar compounds in oxidative cyclization processes. For instance, the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate leads to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides, highlighting a method for regio- and stereoselective synthesis of valuable chemical structures (Burgaz et al., 2007).
Synthesis of Furan Derivatives
The synthesis of furan derivatives, such as 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, provides a foundation for developing compounds with potential applications in various fields. However, it's noted that despite the successful synthesis of these derivatives, expected antibacterial activities were not observed, indicating the importance of solubility and other physical properties in determining the efficacy of synthesized compounds (Saikachi & Suzuki, 1959).
Preparation of Selenazinones
The preparation of 1,3-selenazin-4-ones from 2-cyano-3-hydroseleno-3-(methylthio)acrylamide and related compounds showcases a method for synthesizing heterocyclic compounds, which could have implications in pharmaceutical and material sciences (Yokoyama et al., 1986).
Herbicidal Activity
Compounds structurally similar to the one have been synthesized to act as herbicidal inhibitors of PSII electron transport. This research underlines the potential agricultural applications of such compounds, demonstrating their effectiveness as novel herbicides (Wang et al., 2004).
Corrosion Inhibition
The study of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions reveals another facet of application. These compounds, through chemical and electrochemical methods, have shown effectiveness in protecting metals from corrosion, highlighting their potential in industrial applications (Abu-Rayyan et al., 2022).
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl4N2O2/c21-12-1-4-16(23)15(8-12)19-6-3-14(28-19)7-11(10-25)20(27)26-18-9-13(22)2-5-17(18)24/h1-9H,(H,26,27)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSYAXZALZYQKQ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)



![N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4627203.png)
![7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)
![3-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one](/img/structure/B4627215.png)

![N-(3-{2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4627241.png)
![7-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4627247.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-fluorobenzamide](/img/structure/B4627262.png)
![3-ethyl 7-methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4627267.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4627274.png)
![5-tert-butyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4627279.png)